4-Benzoylisoquinoline

Descripción general

Descripción

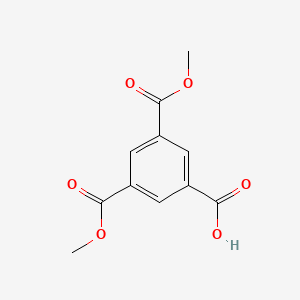

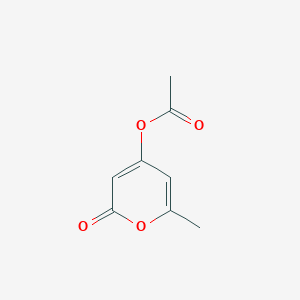

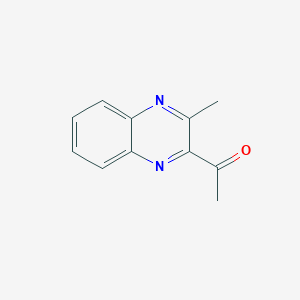

4-Benzoylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. It is a yellow-brown crystalline solid that has a molecular weight of 243.3 g/mol and a melting point of 136-138 °C. 4-Benzoylisoquinoline is an important intermediate for the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents. It is also used as a reagent for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Anticancer Properties

4-Benzoylisoquinoline has shown promise as an anticancer agent. Research indicates that it induces oxidative stress, DNA damage, and apoptosis in cancer cells. Specifically, a synthetic isoquinoline chalcone derivative derived from this compound demonstrated significant antitumor activity in an Ehrlich solid carcinoma-bearing mice model. By upregulating pro-apoptotic genes and reducing tumor growth, it holds potential as a candidate for solid tumor therapy .

Antifungal Activity

In the fight against fungal deterioration, 4-Benzoylisoquinoline derivatives have emerged as eco-friendly options. Researchers synthesized tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcone derivatives and evaluated their antifungal efficacy against various fungal species. Notably, these derivatives exhibited promising activity against Aspergillus flavus, A. niger, A. terreus, and other fungi commonly associated with ancient Egyptian mummy cartonnage deterioration .

Microbial Production of BIAs

Advances in synthetic biology and metabolic engineering have enabled the microbial production of plant metabolites. Researchers have reconstructed BIA biosynthetic pathways in microorganisms, including 4-Benzoylisoquinoline. This approach offers an alternative to plant-based production systems for valuable BIAs .

Pharmacological Applications

Historically, BIAs derived from plants have been used as medicines. Examples include the narcotic analgesics morphine and codeine, antimicrobials like sanguinarine and berberine, and the cough suppressant and anticancer drug noscapine. These compounds have been exploited for centuries due to their potent pharmacological properties .

Biological Studies of Ancient Mummies

4-Benzoylisoquinoline plays a role in the study of ancient human mummified skeletal remains. Understanding the deterioration of mummies, including cartonnage, involves investigating factors such as environmental conditions, physical damage, and biological damage. Researchers use analytical techniques to explore the presence and effects of BIAs in these historical artifacts .

Synthetic Chemistry and Drug Development

The synthesis of novel chalcone derivatives based on 4-Benzoylisoquinoline provides opportunities for drug development. Researchers explore modifications to enhance bioactivity, optimize pharmacokinetics, and minimize toxicity. These efforts contribute to the discovery of potential therapeutic agents .

Mecanismo De Acción

Target of Action

4-Benzoylisoquinoline, also known as isoquinolin-4-yl(phenyl)methanone, is a type of benzylisoquinoline alkaloid (BIA). BIAs are a diverse group of specialized plant metabolites that include approximately 2,500 known structures It’s known that many bias interact with various types of receptors, including neuronal acetylcholine receptors, dopamine receptors, and muscarinic acetylcholine receptors .

Mode of Action

It’s known that bias generally exert their effects by interacting with their targets in a specific manner, leading to changes in cellular processes .

Biochemical Pathways

The biosynthesis of BIAs involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications . The biosynthesis of (S)-norcoclaurine, which is catalyzed by (S)-norcoclaurine synthase, is accomplished by the stereoselective condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA); each of these compounds is prepared by multiple enzymatic transformations from L-tyrosine .

Pharmacokinetics

It’s known that the pharmacokinetics of bias can vary widely depending on their chemical structure .

Result of Action

It’s known that many bias possess potent pharmacological properties, including the narcotic analgesics morphine and codeine, the antimicrobials sanguinarine and berberine, the muscle relaxants (+)-tubocurarine and papaverine, and the cough suppressant and anticancer drug noscapine .

Propiedades

IUPAC Name |

isoquinolin-4-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)15-11-17-10-13-8-4-5-9-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURSVJGBZMRAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305799 | |

| Record name | 4-Isoquinolinylphenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoylisoquinoline | |

CAS RN |

20335-71-1 | |

| Record name | 4-Isoquinolinylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20335-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinylphenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the reactivity of 4-Benzoylisoquinoline unique compared to 1-benzylisoquinoline (Papaverine)?

A1: Research indicates a distinct difference in the reactivity of the methylene group in 4-Benzoylisoquinoline compared to Papaverine. [] This difference is observed during oxidation reactions where 4-benzylisoquinolines are converted to 4-Benzoylisoquinolines. Further differences are noted in the reactivity of the resulting ketone towards reagents like hydroxylamine, reducing agents, and Grignard reagents. [] This suggests that the position of the benzyl and benzoyl groups significantly influences the chemical behavior of these isoquinoline derivatives.

Q2: What are the established synthetic routes for producing 4-Benzoylisoquinoline?

A2: One reported method involves the Cerium(IV) oxidation of specific β-amino ketones. [, ] This approach provides a viable pathway for synthesizing both 4-Benzoylisoquinoline and its corresponding lactam. Further research into alternative synthesis routes and their efficiency could be beneficial.

Q3: Are there any potential applications for 4-Benzoylisoquinoline based on its reactivity?

A3: While the provided research focuses on synthesis and reactivity comparisons, the observed distinct reactivity of 4-Benzoylisoquinoline, particularly at the methylene group, suggests potential for further exploration. [] This unique reactivity could be investigated for developing novel chemical reactions or modifying existing ones. Further research is needed to explore potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)